Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate
Description
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate is a cyclopentene derivative featuring an ethyl carboxylate group at position 1 and a prop-1-en-2-yl substituent at position 2 of the cyclopentene ring. This compound is synthesized via gold-catalyzed intermolecular (3+2) cycloaddition reactions, as demonstrated in related cyclopentene carboxylate derivatives (e.g., compounds 3o and 3a in and ). The prop-1-en-2-yl group introduces an allyl substituent, which may enhance conjugation and influence reactivity in subsequent transformations.
Properties
CAS No. |
918403-63-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl 2-prop-1-en-2-ylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-4-13-11(12)10-7-5-6-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
RQYRTQJCILRNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of cyclopentene carboxylate derivatives allows for targeted comparisons based on substituent type, position, and synthetic outcomes. Below is an analysis of key analogs:
Structural Analogs and Substituent Effects
Physical Properties
- Thermal Stability : Imidazole-containing analogs (e.g., ) display higher melting points (129–133°C) due to crystalline packing .
Functional Group Implications
- Prop-1-en-2-yl Group : Enhances conjugation and may participate in Diels-Alder reactions or electrophilic additions.
- Carboxylate Ester : Provides a handle for hydrolysis or transesterification, enabling further derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
